molecular formula C12H14N4O B1682385 Tirasemtiv CAS No. 1005491-05-3

Tirasemtiv

Cat. No. B1682385
M. Wt: 230.27 g/mol
InChI Key: RSQGZEAXODVTOL-UHFFFAOYSA-N
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Description

Tirasemtiv is a small molecule that has been used in trials studying the treatment of Myasthenia Gravis, Intermittent Claudication, and Amyotrophic Lateral Sclerosis . It belongs to the class of organic compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of Tirasemtiv involves several key compounds and general procedures . The process includes the use of solvents and reagents, air or moisture-sensitive reactions carried out under an atmosphere of nitrogen, and the use of a Bruker AVANCE 400 spectrometer for recording 1H NMR and 13C NMR spectra .


Molecular Structure Analysis

Tirasemtiv has a molecular weight of 230.271 and a chemical formula of C12H14N4O . It belongs to the class of organic compounds known as imidazopyrazines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tirasemtiv include the use of 3,5-dibromopyrazin-2-amine and a primary amine . The reaction is concentrated and then purified by silica gel chromatography to give the desired diaminopyrazine product .


Physical And Chemical Properties Analysis

Tirasemtiv has a molecular weight of 230.27 and a chemical formula of C12H14N4O . It is a small molecule that can be easily synthesized in the lab and is stable for long periods of time .

Scientific Research Applications

Amplifying Skeletal Muscle Response

  • Tirasemtiv has been shown to amplify the response of skeletal muscle to nerve input in humans, suggesting its potential use in conditions marked by diminished neuromuscular input. A study found that tirasemtiv increased the force produced by the tibialis anterior muscle in a dose-, concentration-, and frequency-dependent manner, particularly at subtetanic nerve stimulation frequencies (Hansen et al., 2014).

Applications in Muscular Dystrophy Models

  • Tirasemtiv's effects were also studied in a mouse model of congenital muscular dystrophy (Lama2dy-2J). Mice receiving a high dose of tirasemtiv showed higher muscle fiber cross-sectional area and respiratory response to CO2 stimulation than those on a lower dose or placebo. However, it did not impact muscle function, strength, endurance, or respiration in this model (Miciak et al., 2013).

Myasthenia Gravis Treatment

  • In a study involving patients with myasthenia gravis, single doses of tirasemtiv produced dose-related improvements in muscle function and forced vital capacity. This suggests that tirasemtiv may improve muscle function in neuromuscular diseases like myasthenia gravis (Sanders et al., 2015).

Potential Benefits in ALS

  • Tirasemtiv appears to have concentration-dependent beneficial effects on both function and measures of strength and endurance when administered for up to 21 days in patients with ALS, even when time-related decline was not considered as a factor (Shefner et al., 2013).
  • Another study assessing the safety of tirasemtiv in ALS patients found that it was well tolerated and associated with positive trends in multiple exploratory outcome measures, supporting further study in ALS (Shefner et al., 2013).

Peripheral Artery Disease (PAD)

  • In patients with stable calf claudication due to PAD, tirasemtiv increased claudicating calf muscle performance at the highest dose and plasma concentration. However, it decreased the 6-minute walk distance, possibly due to dose-related adverse events (Bauer et al., 2014).

Discovery and Development

  • The discovery and optimization process of tirasemtiv, as the first activator of fast skeletal muscle, is detailed in a study. Tirasemtiv was found to improve muscle function via interaction with the troponin complex (Collibee et al., 2018).

Riluzole and Tirasemtiv Interaction in ALS

  • A study evaluated the relationships between riluzole and tirasemtiv levels on outcomes in ALS patients, finding significant differences favoring tirasemtiv in extremity strength and slow vital capacity (Shefner et al., 2014).

properties

IUPAC Name

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGZEAXODVTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143379
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirasemtiv

CAS RN

1005491-05-3
Record name Tirasemtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirasemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TIRASEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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